2-Bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone
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Overview
Description
2-Bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of two bromine atoms and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone typically involves the bromination of 2-methylpyridine derivatives. One common method includes the reaction of 2-methyl-6-bromopyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required purity standards for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyridine ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone
- 2-Bromo-6-methylpyridine
- 5-Acetyl-2-bromopyridine
Uniqueness
2-Bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone is unique due to the presence of two bromine atoms and a methyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H7Br2NO |
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Molecular Weight |
292.95 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H7Br2NO/c1-5-2-3-6(7(12)4-9)8(10)11-5/h2-3H,4H2,1H3 |
InChI Key |
LOSBVSHDUUOCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)CBr)Br |
Origin of Product |
United States |
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